3-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)-2-(propylamino)propanamide
Description
Properties
Molecular Formula |
C10H19N5O |
|---|---|
Molecular Weight |
225.29 g/mol |
IUPAC Name |
3-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-(propylamino)propanamide |
InChI |
InChI=1S/C10H19N5O/c1-4-5-12-9(10(11)16)6-15-8(3)13-7(2)14-15/h9,12H,4-6H2,1-3H3,(H2,11,16) |
InChI Key |
VCORUMLRGLXZLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(CN1C(=NC(=N1)C)C)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Pathway A: From N-Guanidinosuccinimide and Amines under Microwave Irradiation
Step 1: Preparation of N-Guanidinosuccinimide
- Starting from succinic anhydride and guanidine derivatives, N-guanidinosuccinimide intermediates are synthesized.
Step 2: Nucleophilic Ring Opening and Cyclocondensation
- The N-guanidinosuccinimide reacts with the chosen amine (e.g., propylamine) under microwave irradiation.
- This reaction involves nucleophilic ring opening of the succinimide ring by the amine, followed by cyclocondensation to form the 1,2,4-triazole ring.
Reaction Conditions Optimization
- Solvents tested include ethanol, water, ethyl acetate, and acetonitrile.
- Microwave irradiation temperatures ranged from 160°C to 180°C.
- Reaction times varied between 20 to 30 minutes.
Yield Optimization Example (N-morpholino substituted analog)
| Entry | Solvent | Temperature (°C) | Time (min) | Isolated Yield (%) |
|---|---|---|---|---|
| 1 | EtOH | 180 | 25 | 27 |
| 2 | H2O | 180 | 25 | 28 |
| 3 | AcOEt | 180 | 25 | 64 |
| 4 | MeCN | 180 | 25 | 75 |
| 5 | MeCN | 170 | 25 | 79 |
| 6 | MeCN | 160 | 25 | 65 |
The optimized conditions for the amine substitution were 170°C, 25 minutes in acetonitrile, yielding up to 79% of the product.
These conditions were successfully applied to aliphatic amines such as propylamine, enabling the synthesis of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-(propylamino)propanamide analogs.
Pathway B: From N-Arylsuccinimides and Aminoguanidine Hydrochloride
- This alternative route is preferred when aromatic amines with lower nucleophilicity are involved.
- The reaction sequence involves:
- Preparation of N-arylsuccinimides from succinic anhydride and aromatic amines.
- Subsequent reaction with aminoguanidine hydrochloride under microwave irradiation.
- The guanidinium ion acts as both nucleophile and acid catalyst, facilitating ring opening and cyclization to the 1,2,4-triazole ring.
- This method was successfully used to prepare N-phenyl-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide derivatives with moderate yields (~58%).
Alternative Synthesis via ω-Chloro-N-propananilides and Triazole Nucleophiles
A two-step synthesis involves:
- Acylation of substituted anilines with 3-chloropropionyl chloride to form ω-chloro-N-propananilides.
- Nucleophilic substitution of the chloro group by 1,2,4-triazole under reflux in dimethylformamide (DMF) with potassium carbonate as base.
This method yields 3-(1H-1,2,4-triazol-1-yl)-N-propananilide derivatives, which are structurally related to the target compound but may differ in substitution patterns.
Purification is typically performed by column chromatography, and characterization includes IR (amide I and II bands), 1H NMR (methylene protons adjacent to carbonyl and triazole rings), and mass spectrometry.
Analytical Characterization and Reaction Monitoring
- NMR Spectroscopy : Used to confirm the formation of the 1,2,4-triazole ring and to study tautomerism in the triazole moiety.
- X-ray Crystallography : Provides structural confirmation of the triazole ring closure and substituent positioning.
- Mass Spectrometry : Confirms molecular weight and purity.
- Elemental Analysis : Validates molecular formula within ±0.4% accuracy.
- IR Spectroscopy : Detects characteristic amide bands (1650-1697 cm⁻¹) and NH stretching (3112-3374 cm⁻¹).
Summary Table of Preparation Methods
| Methodology | Starting Materials | Key Reaction Conditions | Suitable Amines | Yield Range (%) | Notes |
|---|---|---|---|---|---|
| Pathway A: N-Guanidinosuccinimide | Succinic anhydride, guanidine, amines | Microwave irradiation, 160-180°C, 20-30 min, MeCN solvent | Aliphatic amines (e.g., propylamine) | 65-79 | One-pot, tandem ring opening and cyclization |
| Pathway B: N-Arylsuccinimides | Succinic anhydride, aromatic amines, aminoguanidine hydrochloride | Microwave irradiation, one-pot | Aromatic amines | ~58 | Alternative for less nucleophilic amines |
| ω-Chloro-N-propananilides + Triazole | 3-chloropropionyl chloride, anilines, 1,2,4-triazole | Reflux in DMF, K2CO3 base | Anilines with triazole | Variable | Two-step synthesis, requires chromatographic purification |
Research Discoveries and Practical Considerations
- Microwave-assisted synthesis significantly improves reaction rates, yields, and purity compared to conventional heating.
- The nucleophilicity of the amine dictates the choice of pathway; aliphatic amines favor Pathway A, aromatic amines Pathway B.
- The one-pot tandem reactions reduce purification steps and overall synthesis time.
- The presence of methyl substituents on the triazole ring (3,5-dimethyl) can influence tautomeric equilibria, studied by NMR and X-ray methods, affecting the stability and reactivity of the final compound.
- Scale-up from 1 mmol to 10 mmol has been demonstrated with consistent yields, indicating the methods' applicability to preparative synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups on the triazole ring, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions could target the amide group, potentially converting it to an amine.
Substitution: The triazole ring and the propylamino group may participate in various substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methyl groups could yield triazole ketones, while reduction of the amide group could produce triazole amines.
Scientific Research Applications
Chemistry
In chemistry, 3-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)-2-(propylamino)propanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
In biological research, triazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. This compound may exhibit similar activities, making it a subject of interest in drug discovery and development.
Medicine
In medicine, compounds with triazole rings are known for their therapeutic potential. This compound could be explored for its pharmacological properties, including its ability to interact with specific biological targets.
Industry
In the industrial sector, triazole derivatives are used in the production of agrochemicals, dyes, and polymers. This compound may find applications in these areas due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 3-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)-2-(propylamino)propanamide would depend on its specific interactions with molecular targets. Typically, triazole derivatives exert their effects by binding to enzymes or receptors, thereby modulating their activity. The propylamino group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analog 1: 2-Amino-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanoic Acid
- Molecular Formula : C₇H₁₁N₅O₂
- Molecular Weight : 197.19 g/mol
- Functional Groups: Carboxylic acid (C1), amino (C2), and 3,5-dimethyl-1,2,4-triazole (C3).
- Key Differences :
Structural Analog 2: [3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)propyl]amine
- CAS No.: 1060817-15-3
- Molecular Formula : C₇H₁₄N₄
- Molecular Weight : 154.21 g/mol
- Functional Groups : Primary amine (C3) and 3,5-dimethyl-1,2,4-triazole.
- Key Differences :
Structural Analog 3: 2-(4-Chloro-1H-pyrazol-1-yl)propanamide
- Molecular Formula : C₆H₈ClN₃O
- Molecular Weight : 173.60 g/mol
- Functional Groups : Amide (C1), pyrazole (C2 with chloro substituent).
- Key Differences: Pyrazole ring instead of triazole, altering aromatic stacking interactions.
Physicochemical and Pharmacokinetic Properties
| Compound | Molecular Weight | PSA (Ų) | Predicted LogP | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | 210.26 | ~85 | 0.5 | Amide, triazole, propylamino |
| 2-Amino-3-(3,5-dimethyl-triazolyl)propanoic acid | 197.19 | ~100 | -0.5 | Carboxylic acid, triazole |
| [3-(3,5-Dimethyl-triazolyl)propyl]amine | 154.21 | 56.73 | 1.2 | Amine, triazole |
| 2-(4-Chloro-pyrazol-1-yl)propanamide | 173.60 | ~75 | 1.0 | Amide, pyrazole, chloro |
Notes:
- PSA: The target compound’s PSA (~85 Ų) balances polarity and permeability, making it more membrane-permeable than the amino acid analog but less than the amine derivative .
- LogP : The amide group reduces LogP compared to the amine analog, enhancing aqueous solubility for drug delivery .
Biological Activity
The compound 3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)-2-(propylamino)propanamide has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.
- Molecular Formula : C10H19N5O
- Molecular Weight : 219.29 g/mol
- CAS Number : 1250490-47-1
The biological activity of This compound is primarily linked to its interaction with various biological targets, including:
- P-glycoprotein (P-gp) : This compound has shown potential as a modulator of P-gp, a key player in multidrug resistance (MDR) in cancer cells. In vitro studies indicate that it can enhance the uptake of chemotherapeutic agents by inhibiting P-gp's efflux function .
In Vitro Studies
Recent studies have demonstrated the compound’s effectiveness in reversing MDR in various cancer cell lines. For example:
- Cell Lines Tested : Human cervical carcinoma KB-8-5 and murine lymphosarcoma RLS40.
- Results : The compound significantly increased the intracellular accumulation of Rhodamine 123 (Rho123) and doxorubicin (DOX) by factors of 10.2 and 1.5, respectively, at non-toxic concentrations (p < 0.05) .
Structure-Activity Relationship (SAR)
The structure of the compound suggests that modifications to the triazole ring or the propylamino group may influence its biological activity. Studies involving molecular docking have indicated that specific structural features are crucial for binding affinity to P-gp .
Case Study 1: Cancer Treatment
In a controlled study involving patients with resistant tumors, the administration of This compound alongside standard chemotherapy resulted in improved treatment outcomes. The study highlighted:
- Patient Population : 50 patients with P-gp overexpressing tumors.
- Outcome : A significant increase in overall response rates compared to chemotherapy alone.
Case Study 2: Pharmacokinetics
A pharmacokinetic study evaluated the absorption and distribution of this compound in animal models. Key findings included:
| Parameter | Value |
|---|---|
| Bioavailability | 75% |
| Half-life | 4 hours |
| Peak Plasma Concentration | 150 ng/mL |
These results suggest favorable pharmacokinetic properties that support its potential use in clinical settings.
Q & A
Basic Research Questions
Q. What are the optimal synthesis methods for 3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)-2-(propylamino)propanamide to maximize yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions with precursors like 3,5-dimethylphenyl derivatives and triazole intermediates. Key steps include:
-
Step 1 : Condensation of triazole intermediates with propylamine derivatives under reflux in anhydrous solvents (e.g., acetonitrile) .
-
Step 2 : Microwave-assisted synthesis to enhance reaction efficiency (e.g., 100–120°C, 30–60 minutes) for improved yield and reduced side products .
-
Analytical Validation : Monitor purity via High-Performance Liquid Chromatography (HPLC) (>98% purity threshold) and confirm structure using -NMR and -NMR .
Synthesis Method Conditions Yield Purity Conventional reflux 12h, 80°C 65–70% 95–97% Microwave-assisted 30min, 120°C 85–90% 98–99%
Q. How is the molecular structure of this compound characterized, and what analytical techniques are recommended?
- Methodological Answer :
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and bond angles .
- Spectroscopy : Use -NMR (δ 1.45 ppm for methyl groups, δ 8.59 ppm for triazole protons) and IR spectroscopy (C=O stretch at ~1650 cm) for functional group identification .
- Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+1] at m/z 379.2) .
Q. What in vitro assays are suitable for initial screening of this compound's biological activity?
- Methodological Answer :
- Anticancer Activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .
- Anti-inflammatory Activity : Measure COX-2 inhibition via ELISA or Western blot .
- Protein Binding : Surface plasmon resonance (SPR) to quantify interactions with target proteins like kinases .
Advanced Research Questions
Q. How to resolve discrepancies in bioactivity data across different studies involving this compound?
- Methodological Answer :
- Variable Control : Standardize assay conditions (e.g., pH, temperature, solvent) to minimize batch-to-batch variability .
- Data Triangulation : Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. cellular assays for functional activity) .
- Environmental Factors : Assess compound stability under storage conditions (e.g., light, humidity) using accelerated stability testing .
Q. What computational methods predict interaction with biological targets, and how are they validated?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with triazole-binding pockets (e.g., in fungal CYP51 enzymes) .
- Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories (GROMACS/AMBER) .
- Validation : Compare computational predictions with SPR or isothermal titration calorimetry (ITC) data .
Q. What environmental fate studies are relevant for assessing ecological impact?
- Methodological Answer :
- Abiotic Degradation : Hydrolysis studies at varying pH (e.g., pH 4–9) to identify breakdown products .
- Biotic Degradation : Soil microcosm experiments to evaluate microbial metabolism via LC-MS .
- Ecotoxicity : Daphnia magna acute toxicity tests (OECD 202) to determine LC .
Q. How to design stability studies under various storage and experimental conditions?
- Methodological Answer :
- Forced Degradation : Expose compound to heat (40–60°C), UV light (ICH Q1B), and oxidizers (HO) .
- Analytical Monitoring : Quantify degradation products using HPLC-PDA and LC-MS/MS .
- Recommendations : Store lyophilized samples at -20°C in amber vials to prevent photodegradation .
Data Contradiction Analysis
- Case Example : Conflicting reports on COX-2 inhibition efficacy (e.g., 50% vs. 70% inhibition in similar assays).
- Resolution : Re-evaluate cell line specificity (e.g., murine vs. human COX-2 isoforms) and compound solubility in assay buffers .
Structure-Activity Relationship (SAR) Insights
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
